Spermidine-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)butane-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-9H2/i3D2,5D2,7D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHGHQPFGPMSJY-RCKJUGKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])NCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical Methodologies Utilizing Spermidine D6
Application of Spermidine-d6 as an Internal Standard for Quantitative Polyamine Analysis
The principle behind using this compound as an internal standard is based on the isotope dilution mass spectrometry approach. By adding a known amount of this compound to a sample before processing, the ratio of native spermidine (B129725) to the labeled internal standard can be measured by mass spectrometry. Since the labeled and unlabeled molecules behave identically throughout the analytical process, this ratio remains constant, allowing for precise quantification of the native compound even if some loss or matrix effect occurs. caymanchem.compubcompare.ainih.govfishersci.ie This approach is widely applied in the quantitative analysis of polyamines in complex biological matrices such as serum, plasma, urine, tissues, and cell cultures. researchgate.netnih.govresearchgate.netmdpi.comstanford.edu
Mass spectrometry (MS) techniques are powerful tools for polyamine analysis due to their high sensitivity and selectivity. When coupled with chromatographic separation methods, MS allows for the identification and quantification of various polyamines and their acetylated metabolites. This compound is an indispensable internal standard in these methods. caymanchem.comnih.govfishersci.ieresearchgate.netnih.govciteab.comnih.govtheses.fr
GC-MS is a well-established technique for the analysis of polyamines. Prior to GC analysis, polyamines, including spermidine, are typically derivatized to make them more volatile. Common derivatization reagents include pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com this compound is added before the extraction and derivatization steps to serve as an internal standard. The derivatized polyamines and this compound are then separated by GC and detected by MS. The distinct mass difference between derivatized spermidine and derivatized this compound allows for their simultaneous detection and quantification. caymanchem.comciteab.comnih.govmdpi.comnih.gov
Research findings using GC-MS with internal standards like this compound have provided insights into polyamine levels in various biological contexts. For example, a quantitative GC-MS method employing extractive derivatization has been used to measure putrescine, spermidine, and spermine (B22157) in postmortem brain cortex, enabling quantitation down to specific nanogram per gram levels. nih.gov Another study optimized a GC-MS protocol for polyamine extraction and derivatization to quantify cellular polyamine content in differentiation models. biorxiv.org
LC-MS/MS is a widely used technique for polyamine analysis, offering advantages such as minimal sample preparation and high sensitivity. researchgate.netresearchgate.net this compound is commonly used as an internal standard in LC-MS/MS methods for the quantification of spermidine and other polyamines. caymanchem.comnih.govfishersci.ieresearchgate.netnih.govciteab.comnih.gov The technique involves separating polyamines by liquid chromatography followed by detection and quantification using tandem mass spectrometry (MS/MS). The use of stable isotope-labeled internal standards like this compound helps to correct for matrix effects and variations in ionization efficiency, leading to more accurate results. researchgate.netresearchgate.net
LC-MS/MS methods using this compound as an internal standard have been applied in numerous studies. For instance, a comprehensive LC-MS/MS stable-isotope dilution method was developed for the simultaneous determination of 19 metabolites related to polyamine metabolism in liquid biopsies. researchgate.net This method utilized putrescine-d8, this compound, and spermine-d20 (B1160436) as internal standards. researchgate.net Another study employed LC-MS for the analysis of polyamine metabolites in serum, using N1-AcSpd-d6 as an internal standard for quantification. nih.gov
Research has shown the effectiveness of LC-MS/MS in quantifying polyamines in diverse samples. For example, LC-MS/MS was applied to quantify polyamine concentrations in pooled human seminal plasma. researchgate.net Studies have also utilized LC-MS/MS to analyze polyamine levels in lung tissue samples, revealing upregulation of spermidine and spermine in tumor tissue compared to normal tissue. stanford.edu
UHPLC-MS/MS is an advanced form of LC-MS/MS that utilizes smaller particle size columns and higher flow rates, resulting in faster separation times and improved chromatographic resolution. This technique is particularly useful for high-throughput analysis of polyamines. This compound is also employed as an internal standard in UHPLC-MS/MS methods for accurate quantification. mdpi.comjinpanlab.com
UHPLC-MS/MS methods using this compound have been developed for the quantitative analysis of polyamines in biological samples. One study describes a UHPLC-MS/MS based method for the quantification of putrescine, spermidine, and spermine in cell culture media with low limits of quantification. sartorius.com Another study investigating the circulating profile of polyamine metabolites in type 2 diabetes patients utilized UHPLC-MS/MS with this compound and other labeled standards for serum polyamine analysis. mdpi.com
LC-Triple Quadrupole Mass Spectrometry (LC-QQQMS) is a highly sensitive and selective MS technique often used in targeted metabolomics studies, including the analysis of polyamines. The triple quadrupole mass analyzer allows for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which provides enhanced specificity and lower detection limits. This compound is used as an internal standard in LC-QQQMS methods for the precise quantification of spermidine and related metabolites within complex biological matrices. researchgate.netnih.govmdpi.comnih.govmdpi.com
LC-QQQMS methods incorporating this compound have been applied in metabolomic profiling studies. For instance, an LC-QQQMS method was used to profile seven kinds of polyamines in urinary samples to differentiate colorectal cancers, benign disease, and healthy controls. nih.govmdpi.com This method utilized d8-spermine, d8-spermidine, d6-N1-acetylspermidine, 1,6-diaminohexane, d6-N1,N8-diacetylspermidine, and d6-N1,N12-diacetylspermine as internal standards. nih.gov Another study on stage-specific plasma metabolomic profiles in colorectal cancer also employed LC-QQQMS for polyamine analysis, using d8-spermine, d8-spermidine, d6-N1-acetylspermidine, 1,6-diaminohexane, d6-N1,N8-diacetylspermidine, and d6-N1,N12-diacetylspermine as internal standards. mdpi.com
HPLC with fluorescence detection is another sensitive method for polyamine analysis. This technique typically involves pre-column derivatization of polyamines with a fluorescent labeling reagent, such as dansyl chloride or o-phthalaldehyde (B127526) (OPA), followed by separation on an HPLC column and detection of the fluorescent derivatives. nih.govcsic.esmedipol.edu.tr While not directly using this compound as a fluorescent molecule itself, stable isotope-labeled internal standards, including deuterated polyamines, can still be incorporated into the sample preparation workflow to improve the accuracy of the HPLC-fluorescence method by accounting for variations during extraction and derivatization. nih.govsartorius.comnih.gov
Studies have described HPLC methods for polyamine determination using derivatization and fluorescence detection. One method utilized dansylation and fluorescence detection for the estimation of putrescine, spermidine, and spermine in lichen samples. csic.es Another study developed an HPLC method with fluorescence detection using OPA and N-acetyl-L-cysteine for the detection of polyamines in serum, emphasizing the importance of sample preparation and method validation. medipol.edu.tr While these studies highlight the application of HPLC with fluorescence detection for polyamine analysis, the specific use of this compound as an internal standard in conjunction with fluorescence detection is less commonly reported compared to its use in mass spectrometry-based methods, where the mass difference is directly exploited.
Mass Spectrometry-Based Quantification of Spermidine and its Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC-MS/MS)
Rigorous Sample Preparation and Derivatization Strategies for Biological Matrices
Accurate polyamine analysis in biological samples necessitates rigorous sample preparation and, often, derivatization to enhance chromatographic separation and detection sensitivity. mdpi.comiiste.orgnih.govfigshare.comsciety.org this compound is introduced early in the sample preparation process to serve as an internal standard throughout these steps. creative-proteomics.com
Optimized Extraction Procedures for Diverse Biological Samples (e.g., biological fluids, plant and animal tissues, isolated cells)
Effective extraction is critical to isolate polyamines from complex biological matrices while minimizing interference. Common methods involve acid extraction, such as using cold trichloroacetic acid (TCA) or perchloric acid (PCA), followed by neutralization. researchgate.netnih.gov This approach is applicable to various sample types, including biological fluids like serum and urine, as well as plant and animal tissues and isolated cells. mdpi.comfigshare.comsciety.orgcreative-proteomics.comresearchgate.net For tissues, homogenization is typically required, and multiple freeze-thaw cycles may be necessary for difficult-to-homogenize samples. researchgate.net Optimized procedures aim to maximize polyamine recovery and reduce matrix effects that can impact analytical accuracy. creative-proteomics.comresearchgate.net
Advanced Chemical Derivatization Techniques for Enhanced Chromatographic Separation and Detection
Derivatization of polyamines is frequently employed to improve their volatility for GC analysis or to enhance their ionization and chromatographic behavior for LC-MS. mdpi.comiiste.orgnih.govfigshare.comsciety.orgoup.com This step involves reacting the amino groups of polyamines with a suitable reagent to form stable derivatives. Common derivatization reagents used in polyamine analysis include benzoyl chloride, dansyl chloride, and isobutyl chloroformate. iiste.orgnih.govfigshare.comresearchgate.netoup.comnih.gov The choice of derivatization agent can influence the sensitivity and selectivity of the method. For instance, benzoyl chloride derivatization has been reported for LC-MS analysis of polyamines in human plasma. nih.gov Isobutyl chloroformate has also been used to create urethane (B1682113) derivatives for LC-MS/MS analysis of polyamines in serum. figshare.com Derivatization with reagents like pentafluoropropionic anhydride (PFPA) is common for GC-MS analysis. researchgate.net this compound undergoes the same derivatization reaction as endogenous spermidine, ensuring that it accurately reflects the behavior of the analyte during the analytical process.
Analytical Method Validation and Performance Metrics in Research Settings
Validation of analytical methods utilizing this compound is essential to ensure the reliability, accuracy, and reproducibility of polyamine quantification in research settings. nih.govfigshare.comsciety.orgnih.gov Validation typically involves assessing several key performance metrics. mdpi.com
Assessment of Linearity and Dynamic Range in Polyamine Assays
Linearity and dynamic range define the concentration range over which the analytical method provides results that are directly proportional to the analyte concentration. figshare.comsciety.org Methods using this compound as an internal standard are validated to establish a linear relationship between the peak area ratio of spermidine to this compound and the concentration of spermidine. Studies have reported linear ranges for spermidine quantification in biological matrices, with correlation coefficients (R²) typically above 0.99, indicating good linearity. mdpi.comiiste.orgmedipol.edu.tr For example, linearity limits for spermidine in serum have been reported in ranges such as 0.5-250 ng/ml. medipol.edu.tr
Determination of Sensitivity and Limits of Detection
Sensitivity refers to the ability of the method to detect small amounts of the analyte, while the Limit of Detection (LOD) is the lowest concentration that can be reliably detected. figshare.comsciety.org The use of this compound as an internal standard contributes to method sensitivity by improving the accuracy of signal measurement, especially at low concentrations. LOD values for spermidine in biological samples vary depending on the specific analytical technique and matrix, with reported values in the low nanogram per milliliter or micromolar range. nih.govmedipol.edu.trencyclopedia.pubmdpi.com The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be quantified with acceptable accuracy and precision. nih.govmedipol.edu.tr
Evaluation of Reproducibility and Accuracy for Polyamine Quantification
Reproducibility (precision) and accuracy are critical parameters demonstrating the reliability of the method. Reproducibility assesses the variability of results for replicate measurements, typically expressed as relative standard deviation (RSD). nih.govfigshare.comsciety.org Accuracy evaluates how close the measured values are to the true concentration, often assessed through recovery studies where known amounts of analyte are added to samples. figshare.comnih.govmedipol.edu.tr Methods employing this compound have demonstrated good intra-day and inter-day reproducibility and accuracy in the quantification of spermidine in biological matrices, meeting acceptance criteria defined by regulatory guidelines. nih.govmedipol.edu.tr Reported intraday and interday RSD values for polyamine analysis are typically below 15%. nih.govmedipol.edu.tr Recovery rates for spermidine in biological samples are generally high, indicating efficient extraction and accurate quantification. nih.govmedipol.edu.tr
Mitigation Strategies for Matrix Effects in Complex Samples
Matrix effects are a significant challenge in mass spectrometry-based analysis of complex samples such as biological fluids (serum, urine, plasma, saliva) and food extracts. researchgate.netbataviabiosciences.comnih.gov These effects occur when co-eluting substances from the sample matrix alter the ionization efficiency of the analyte, leading to signal suppression or enhancement and thus inaccurate quantification. researchgate.netbataviabiosciences.com
This compound is widely employed as an internal standard to mitigate matrix effects during the quantification of spermidine. caymanchem.comnih.govnih.govmdpi.com The principle behind using a stable isotope-labeled internal standard like this compound is that it behaves chemically and chromatographically very similarly to the endogenous analyte (spermidine) because of their identical structure, differing only in isotopic composition. chromatographyonline.com Therefore, this compound experiences similar matrix effects as spermidine. By adding a known amount of this compound to the sample before extraction and analysis, the ratio of the native spermidine signal to the this compound signal can be used for quantification. Any suppression or enhancement caused by the matrix will affect both the analyte and the internal standard proportionally, thereby compensating for the matrix effect. chromatographyonline.com
Several sample preparation techniques are employed in conjunction with this compound to further minimize matrix effects in complex samples. These include:
Liquid-Liquid Extraction (LLE): This technique is used to isolate polyamines from interfering matrix components. A two-step liquid-liquid extraction has been successfully applied, involving steps like Folch extraction to remove lipids and ethyl acetate (B1210297) partitioning to isolate derivatized polyamines. mdpi.comresearchgate.net
Solid-Phase Extraction (SPE): SPE can also be used for sample purification to reduce matrix interferences before LC-MS/MS analysis. bataviabiosciences.com
Protein Precipitation: This is a common initial step in biological sample preparation to remove proteins that can interfere with downstream analysis. researchgate.net
Derivatization: While polyamines can be analyzed without derivatization using ion-pairing agents nih.govresearchgate.net, derivatization with reagents like dansyl chloride or isobutyl chloroformate can improve chromatographic retention and ionization efficiency, which can indirectly help in separating analytes from matrix components and improving sensitivity. mdpi.commdpi.com
Studies have demonstrated the effectiveness of using stable isotope dilution with this compound in mitigating matrix effects in various matrices. For instance, a method for simultaneous polyamine and steroid analysis in human serum using LC-MS/MS reported matrix effects within an acceptable range (78.7–126.3%) when using internal standards. mdpi.comnih.gov Another study analyzing polyamines in cultured cells using HILIC-ToF-MS noted that matrix effects varied between different polyamines (putrescine, spermidine, and spermine) and highlighted that a single internal standard might not fully correct for all effects, suggesting the benefit of using specific labeled standards for each analyte. biorxiv.org
The use of this compound as an internal standard is a critical strategy for achieving accurate and reliable quantification of spermidine in diverse and complex sample matrices by compensating for ion suppression or enhancement.
Isotope Correction and Data Processing in Mass Spectrometry-Based Metabolomics
In mass spectrometry-based metabolomics, particularly when using stable isotope labeling, proper isotope correction and data processing are essential for accurate quantification and interpretation of metabolic profiles. This compound, as a deuterated internal standard, requires specific considerations during these steps.
When analyzing samples containing both native spermidine and the this compound internal standard, mass spectrometry detects ions corresponding to both compounds. Due to the natural abundance of heavy isotopes (like ¹³C, ¹⁵N, ¹⁸O, and ²H), the native spermidine will naturally produce ions at masses slightly higher than its monoisotopic mass. Similarly, the this compound standard, while primarily detected at its expected deuterated mass, will also have a small contribution from molecules with fewer than six deuterium (B1214612) atoms (e.g., d5, d4 forms) or from the natural abundance of heavy isotopes in its non-deuterated part.
Isotope correction is the process of accounting for these natural isotopic abundances and the isotopic purity of the labeled standard to accurately determine the true peak area or intensity corresponding to the native analyte and the internal standard. This is particularly important in quantitative analysis and stable isotope tracing experiments. Software tools like IsoCorrectoR are specifically designed to perform these corrections, accounting for the theoretical isotopic distribution of each compound and the measured isotopic composition of the labeled standard. biorxiv.org
In a typical mass spectrometry workflow utilizing this compound for quantification:
Sample Preparation: A known amount of this compound is added to the sample matrix. caymanchem.comnih.govnih.govmdpi.com
LC-MS/MS Analysis: The prepared samples are analyzed using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). LC separates spermidine from other matrix components, and MS/MS provides selective detection and quantification based on specific precursor and product ions (Multiple Reaction Monitoring - MRM). nih.govresearchgate.netresearchgate.net The mass spectrometer is configured to monitor the characteristic ions for both native spermidine and this compound.
Data Acquisition: The intensities or peak areas of the selected ions for both spermidine and this compound are recorded over the chromatographic run.
Data Processing and Isotope Correction: The acquired data is processed using specialized software. This involves:
Peak integration to determine the area or height of the peaks corresponding to spermidine and this compound.
Applying isotope correction algorithms to account for natural isotopic abundance in native spermidine and the isotopic purity of this compound. This step ensures that the signal attributed to native spermidine is not inflated by contributions from the heavy isotopes of this compound, and vice versa. biorxiv.org
Calculating the ratio of the corrected peak area (or intensity) of native spermidine to that of this compound.
Quantification: The concentration of native spermidine in the original sample is determined using the calculated signal ratio and a calibration curve prepared with known concentrations of native spermidine and a fixed amount of this compound in a matrix-matched or appropriate solvent. chromatographyonline.com
The use of this compound as an internal standard in stable isotope dilution mass spectrometry (SID-MS) is a gold standard for accurate quantification of spermidine. nih.govnih.gov This approach inherently corrects for variations in sample preparation, injection volume, ionization efficiency, and detector response, which are common sources of error in mass spectrometry. chromatographyonline.com
Research findings demonstrate the successful application of this approach. For example, a study quantifying polyamines in human plasma used stable isotope dilution with labeled internal standards, including d6-diacetylspermine (related to spermidine metabolism), to achieve accurate and precise results. researchgate.netbiorxiv.org Another study on polyamine metabolomics in colorectal cancer utilized d8-spermine and d6-N¹-acetylspermidine as internal standards in their LC-MS/MS method, highlighting the importance of stable isotope labeling for reliable quantification in complex biological matrices. mdpi.com
Applications of Spermidine D6 in Metabolic Pathway Elucidation
Investigation of Polyamine Biosynthesis Pathways and Enzyme Activities
Spermidine-d6 is valuable in the investigation of polyamine biosynthesis pathways and the activities of the enzymes involved. Accurate quantification of spermidine (B129725) and its precursors using this compound as an internal standard allows researchers to assess the impact of genetic or environmental factors on pathway intermediates and end-products.
Spermidine synthase (SPDS) catalyzes the synthesis of spermidine from putrescine and decarboxylated S-adenosylmethionine (dcSAM) nih.govciteab.comguidetopharmacology.org. The activity of SPDS is a key determinant of intracellular spermidine levels. Studies investigating SPDS activity and its regulation can utilize this compound for accurate quantification of the spermidine produced in enzymatic assays or cellular experiments. Regulation of SPDS activity is thought to be influenced by the availability of dcSAM citeab.com. The expression of spermidine synthase genes can also be regulated, for example, at the translational level wikipedia.org.
S-Adenosylmethionine Decarboxylase (SAMDC), Arginine Decarboxylase (ADC), and Ornithine Decarboxylase (ODC) are critical enzymes in the polyamine biosynthesis pathway fishersci.co.ukfishersci.cauni.luctdbase.orgnih.govguidetopharmacology.orgwikimedia.orghmdb.canih.govuni.lumpg.dewikipedia.orgfishersci.se. ODC and ADC are involved in the production of putrescine, a precursor to spermidine fishersci.canih.govhmdb.ca. SAMDC produces dcSAM, the aminopropyl donor for spermidine synthesis fishersci.co.uknih.govuni.lunih.gov.
The activities of these enzymes are subject to complex regulation, including feedback inhibition by polyamines wikipedia.orgwikipedia.orgwikidata.orgsenescence.infoinvivochem.comlipidmaps.orgdsmz.de. For instance, spermidine can influence ODC activity and degradation wikipedia.orgwikipedia.orgsenescence.infolipidmaps.org. Studies measuring the activity of ODC, ADC, and SAMDC, and investigating their regulation by polyamines, benefit from the accurate quantification of polyamine levels enabled by this compound. Changes in the activity of these enzymes can lead to altered polyamine profiles, which can be precisely measured using this compound as an internal standard in mass spectrometry analysis nih.gov. Research has shown that inhibition of SAMDC can lead to depletion of spermidine and spermine (B22157) levels invivochem.com. Conversely, increased ODC activity can lead to excessive putrescine synthesis.
While the search results provide information on the roles and regulation of these enzymes and the use of labeled compounds in polyamine studies, specific quantitative data tables directly generated using this compound for enzyme activity measurements were not prominently featured. However, the principle of using this compound for accurate quantification of the substrate (putrescine for SPDS) and product (spermidine for SPDS), or the polyamines that regulate these enzymes, is a standard practice in biochemical investigations.
Table: Key Enzymes in Spermidine Biosynthesis and Their Roles
| Enzyme | Abbreviation | Role in Pathway |
| Ornithine Decarboxylase | ODC | Catalyzes the decarboxylation of ornithine to form putrescine. |
| Arginine Decarboxylase | ADC | Catalyzes the decarboxylation of arginine to form agmatine, a precursor to putrescine in some organisms. |
| S-Adenosylmethionine Decarboxylase | SAMDC | Catalyzes the decarboxylation of S-adenosylmethionine (SAM) to form decarboxylated S-adenosylmethionine (dcSAM). |
| Spermidine Synthase | SPDS | Catalyzes the transfer of an aminopropyl group from dcSAM to putrescine to form spermidine. |
The use of this compound as a reliable internal standard is thus integral to obtaining the accurate quantitative data necessary for comprehensive studies of polyamine metabolism, including metabolic flux analysis and the investigation of key biosynthetic enzyme activities and their regulation.
Spermidine Synthase (SPDS) Activity and Regulation
Research on Polyamine Catabolism and Interconversion Dynamics
Polyamine catabolism is a crucial process for regulating intracellular polyamine levels. It involves the breakdown of higher polyamines like spermine and spermidine back into their precursors. This compound is instrumental in studying this catabolic pathway, particularly the interconversion dynamics between different polyamines. The interconversion pathway is a cyclic process that controls polyamine turnover in vertebrates nih.govnih.gov.
Spermidine/Spermine N1-Acetyltransferase (SSAT) Enzyme Activity Assays Utilizing this compound as a Substrate
Spermidine/spermine N1-acetyltransferase (SSAT), also known as SAT1, is a key enzyme in polyamine catabolism. It catalyzes the N1-acetylation of spermidine and spermine, which is often the rate-limiting step in the interconversion pathway nih.govnih.govnih.gov. Utilizing this compound as a substrate in SSAT enzyme activity assays allows for the precise measurement of SSAT activity by quantifying the formation of the labeled product, N1-acetylthis compound aut.ac.nz. This approach helps to overcome interference from endogenous spermidine levels aut.ac.nz. Research has shown that SSAT can acetylate spermidine to acetylspermidine aut.ac.nz. Studies have developed LC-MS methods to detect and quantify acetylthis compound produced in these assays aut.ac.nz.
Polyamine Oxidase (PAO) and Spermine Oxidase (SMOX) Mediated Reactions
Following acetylation by SSAT, acetylated polyamines can be oxidized by flavin-containing polyamine oxidases (PAO) or spermine oxidase (SMOX) nih.govfrontiersin.orgmdpi.commdpi.com. PAO acts on N1-acetylspermidine to produce putrescine and N-acetyl-3-aminopropanaldehyde, while SMOX primarily oxidizes spermine to spermidine frontiersin.orgmdpi.comscivisionpub.com. These enzymes play a significant role in the back-conversion of higher polyamines to lower ones frontiersin.orgscientificarchives.com. This compound can be used to trace the products of these reactions, helping to elucidate the specific roles and activities of PAO and SMOX in polyamine interconversion and catabolism frontiersin.orgmdpi.commdpi.com. The catabolism of spermine by SMOX, for instance, produces hydrogen peroxide and 3-aminopropanal, which can convert to acrolein, highlighting the potential toxicity of polyamine breakdown products mdpi.commdpi.com.
Quantification of Acetylated this compound Metabolites (e.g., Acetylthis compound)
The quantification of acetylated this compound metabolites, such as N1-acetylthis compound, is a direct application of using the labeled compound in metabolic studies aut.ac.nzmdpi.com. By administering this compound to a system (e.g., cells or organisms) and then analyzing samples using mass spectrometry, researchers can measure the levels of the deuterium-labeled acetylated products formed through the action of SSAT aut.ac.nzdiva-portal.orgmdpi.com. This quantification provides insights into the rate of spermidine acetylation and the activity of SSAT in various physiological or pathological conditions aut.ac.nzdiva-portal.orgnih.govmdpi.com. Methods utilizing LC-MS/MS have been developed for the rapid and precise quantification of acetylated polyamines, including N8-acetylspermidine and N1-acetylspermine, in biological fluids, often employing stable isotope-labeled internal standards like deuterium-labeled compounds nih.govmdpi.com.
Elucidating Polyamine Transport Mechanisms and Regulation
Polyamine transport systems are essential for regulating intracellular polyamine concentrations, working in conjunction with synthesis and catabolism nih.govnih.govaging-us.com. These systems facilitate both the uptake of exogenous polyamines and the efflux of endogenous and acetylated polyamines scientificarchives.comnih.govaging-us.comnih.gov. This compound can be used to study the mechanisms and regulation of polyamine transport by acting as a tracer to monitor its movement across cell membranes aging-us.comnih.gov. Research indicates that polyamine transport involves both endocytic and solute carrier-dependent mechanisms scientificarchives.comnih.gov. For example, the amino acid transporter SLC3A2 has been identified as a polyamine export protein that can transport acetylated polyamines nih.gov. Studies on polyamine transport have been conducted in various organisms and cell types, including bacteria, yeast, plants, and mammalian cells aging-us.comnih.govup.ac.za.
Interconnections of Polyamine Metabolism with Broader Cellular Metabolic Cycles (e.g., Urea (B33335) Cycle)
Polyamine metabolism is interconnected with other crucial cellular metabolic pathways, such as the urea cycle scivisionpub.comnih.govmdpi.com. Ornithine, a key metabolite in the urea cycle, serves as a precursor for putrescine, the initial diamine in polyamine biosynthesis scivisionpub.comnih.govmdpi.com. The enzyme arginase, involved in the urea cycle, produces ornithine, linking these two pathways scivisionpub.comnih.gov. While the urea cycle primarily functions in nitrogen removal in animals, it is also linked to arginine and polyamine metabolism in plants . The use of labeled compounds like this compound, although not directly involved in the urea cycle itself, can be part of broader metabolic studies that investigate how changes in polyamine metabolism, traced by the labeled compound, correlate with alterations in related pathways like the urea cycle or proline and glutamate (B1630785) metabolism mdpi.com. Such studies can reveal how dysregulation in one pathway, potentially monitored using labeled polyamines, can impact interconnected metabolic cycles mdpi.com.
Spermidine D6 in Mechanistic Investigations of Cellular and Molecular Processes
Autophagy Modulation and its Underlying Molecular Mechanisms
Autophagy is a fundamental cellular process involving the degradation and recycling of damaged organelles and protein aggregates, essential for maintaining cellular health and viability. Spermidine (B129725) is a known inducer of autophagy, and this function is considered a key mechanism contributing to its geroprotective and cytoprotective effects. doctaris.commdpi.comostrovit.com The study of how Spermidine modulates autophagy at the molecular level is significantly aided by the use of labeled compounds like Spermidine-d6. By administering this compound to cells or organisms and subsequently analyzing tissue or cell lysates using mass spectrometry, researchers can quantify the uptake, metabolism, and intracellular distribution of Spermidine, correlating these factors with observed changes in autophagic markers and activity. This allows for a more precise understanding of the relationship between Spermidine availability and the induction of autophagy.
Regulation of Autophagy-Related Genes (Atg) Expression
Spermidine's ability to induce autophagy involves the regulation of the expression of autophagy-related genes (Atg). Studies have indicated that Spermidine can upregulate the expression of key Atg proteins. mdpi.comunibo.it Investigating the precise impact of Spermidine on Atg gene expression requires accurate measurement of cellular Spermidine levels. This compound is utilized as an internal standard in mass spectrometry, enabling the precise quantification of endogenous Spermidine concentrations in cells or tissues under conditions where Atg gene expression is being monitored. caymanchem.commedchemexpress.com This allows researchers to correlate specific intracellular concentrations of Spermidine with observed changes in Atg gene transcription and protein levels, helping to establish a dose-response relationship and understand the regulatory pathways involved.
Influence on Key Transcription Factors (e.g., eIF5A, TFEB) and Translation Regulation
Spermidine influences autophagy partly through its effects on key translation factors and transcription factors, notably eIF5A and TFEB. Spermidine is essential for the hypusination of the translation factor eIF5A, a post-translational modification crucial for eIF5A's function in facilitating the translation of specific mRNAs, including those encoding proteins involved in autophagy and lysosomal biogenesis like TFEB. biorxiv.orgox.ac.uknih.govcell-stress.comresearchgate.net TFEB acts as a master regulator of lysosomal and autophagy-related genes. biorxiv.orgox.ac.uknih.gov Reduced Spermidine levels can impair eIF5A hypusination, leading to decreased TFEB translation and consequently reduced autophagy. ox.ac.uknih.govresearchgate.net
This compound can be employed in metabolic labeling experiments to trace the incorporation of Spermidine into eIF5A during the hypusination process. By providing this compound to cells and using mass spectrometry to analyze eIF5A, researchers can quantify the extent of deuterated Spermidine incorporation, directly demonstrating the reliance of eIF5A hypusination on available Spermidine. Furthermore, by quantifying cellular this compound uptake and correlating it with the expression and activity of eIF5A and TFEB, researchers can delineate the molecular cascade linking Spermidine availability to the regulation of these factors and subsequent autophagy induction. caymanchem.commedchemexpress.com
Epigenetic Modifications: Histone Acetylation and Deacetylation Processes
Spermidine has been shown to influence epigenetic modifications, particularly histone acetylation, which plays a significant role in regulating gene expression, including that of autophagy-related genes. doctaris.comnih.govspermidinelife.usfrontiersin.org Spermidine can inhibit histone acetyltransferases (HATs), such as EP300, leading to decreased histone acetylation (hypoacetylation). nih.govspermidinelife.usfrontiersin.org This modulation of histone acetylation can affect chromatin structure and the accessibility of transcriptional machinery to DNA, thereby influencing gene expression profiles related to autophagy and stress responses. spermidinelife.us
The use of this compound can be valuable in studying the relationship between Spermidine and histone acetylation. By introducing this compound into cells and measuring its intracellular concentration using mass spectrometry caymanchem.commedchemexpress.com, researchers can correlate specific Spermidine levels with global or site-specific histone acetylation patterns. While this compound itself is not directly involved in the acetylation reaction in the same way as acetyl-CoA, tracking its cellular concentration helps in understanding the conditions under which Spermidine exerts its inhibitory effect on HATs and influences the balance of histone acetylation and deacetylation. This provides quantitative support for the mechanistic link between Spermidine and epigenetic regulation of autophagy.
Cellular Stress Response Pathways and Homeostasis
Antioxidant Defense Mechanisms and Mitigation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is a major contributor to cellular damage and aging. Spermidine possesses antioxidant properties and can mitigate oxidative stress through various mechanisms, including direct scavenging of ROS and enhancing the activity of antioxidant enzymes. mdpi.commdpi.comnih.govarvojournals.orgarvojournals.orgcas.czfrontiersin.org
This compound can be used in studies investigating Spermidine's antioxidant role by allowing for precise quantification of intracellular Spermidine levels under conditions of induced oxidative stress. caymanchem.commedchemexpress.com By measuring the uptake and maintenance of this compound within cells exposed to oxidative insults, researchers can correlate Spermidine availability with markers of oxidative damage (e.g., lipid peroxidation, protein carbonylation) and the activity or expression of antioxidant enzymes (e.g., SOD, CAT, GPX). cas.czfrontiersin.orgresearchgate.net This quantitative approach helps to establish the protective role of Spermidine against oxidative stress and elucidate the mechanisms involved.
Regulation of Inflammatory Signaling Pathways (e.g., ROS, NF-κB, IL-1β, IL-18)
Spermidine also plays a role in modulating inflammatory signaling pathways, which are closely linked to oxidative stress and various pathological conditions. mdpi.commdpi.comnih.govarvojournals.orgarvojournals.orgresearchgate.net Spermidine has been shown to suppress the production of pro-inflammatory mediators and cytokines, such as TNF-α, IL-1β, and IL-18, and inhibit the activation of key inflammatory transcription factors like NF-κB. mdpi.commdpi.comnih.gov The interplay between ROS and inflammation is well-established, with ROS often acting as signaling molecules that activate inflammatory pathways, including NF-κB. mdpi.com
In studies exploring Spermidine's anti-inflammatory effects, this compound is a valuable tool for quantifying cellular Spermidine levels in inflammatory models (e.g., cells stimulated with LPS). caymanchem.commedchemexpress.com By measuring the uptake and concentration of this compound, researchers can correlate Spermidine availability with the suppression of inflammatory markers, the inhibition of NF-κB nuclear translocation, and the reduction of pro-inflammatory cytokine expression. mdpi.commdpi.comnih.gov This allows for a quantitative assessment of how Spermidine modulates inflammatory signaling and helps to dissect the specific steps in these pathways that are influenced by Spermidine.
Mitochondrial Function, Bioenergetics, and Organelle Quality Control
Mitochondrial dysfunction is a hallmark of aging and is implicated in various age-related diseases. mdpi.comresearchgate.net Mitochondria are crucial for cellular bioenergetics, primarily through the generation of ATP via oxidative phosphorylation. mdpi.commdpi.com Spermidine has been shown to improve mitochondrial function and bioenergetics. nih.govmdpi.commdpi.com
Studies on Mitochondrial Biogenesis and Cellular Respiration
Spermidine has been reported to improve mitochondrial biogenesis and function. nih.govaging-us.comnih.gov Mitochondrial biogenesis is the process by which cells increase their mitochondrial mass and copy number, involving the coordinated expression of nuclear and mitochondrial genomes. numberanalytics.com Studies have shown that spermidine treatment can increase oxygen consumption rate (OCR), a measure of mitochondrial respiration, as well as ATP production and coupling efficiency in human aortic valve interstitial cells (hAVICs). nih.gov In aged and young human-induced pluripotent stem cell-derived neurons, spermidine treatment increased ATP production, mitochondrial membrane potential, and ameliorated mitochondrial respiration. mdpi.comnih.gov Spermidine also improved mitochondrial function in a cellular model of tauopathy, increasing mitochondrial respiration, membrane potential, and ATP production in cells expressing mutant human tau protein. mdpi.comnih.gov
In aged rats, cardiac polyamine levels were reduced, and spermidine supplementation restored these levels, preserving myocardial ultrastructure and inhibiting mitochondrial dysfunction. aging-us.comnih.gov Spermidine administration increased the expression of proteins involved in mitochondrial biogenesis, such as SIRT1, PGC-1α, NRF1, NRF2, and TFAM. aging-us.comnih.govnih.gov It also decreased reactive oxygen species (ROS) production and improved oxidative phosphorylation (OXPHOS) performance in senescent cardiomyocytes. aging-us.comnih.gov
Elucidation of Related Signaling Pathways (e.g., AKT-TP53-DNMT1-PPARG, SIRT1/PGC1A)
Mechanistic studies have implicated specific signaling pathways in the effects of spermidine on mitochondrial function. The AKT-TP53-DNMT1-PPARG pathway has been identified as a key mechanism through which spermidine exerts protective effects on the aortic valve. nih.govresearchgate.netresearchgate.net Spermidine treatment decreased AKT phosphorylation and inhibited DNMT1, while increasing TP53, SIRT1, and PPARG expression in hAVICs. nih.gov This suggests that spermidine may improve mitochondrial function by modulating these proteins. nih.gov
The SIRT1/PGC-1α signaling pathway is another important regulator of mitochondrial biogenesis that is influenced by spermidine. aging-us.comnih.govnih.govnih.gov Spermidine administration increased the expression of SIRT1 and PGC-1α. aging-us.comnih.govnih.govaging-us.com SIRT1 is an NAD+-dependent protein deacetylase that can deacetylate PGC-1α, promoting mitochondrial biogenesis. aging-us.comnih.govnih.govnih.govfrontiersin.orgresearchgate.net PGC-1α is a key transcriptional coactivator that induces the expression of nuclear-encoded mitochondrial genes. numberanalytics.comresearchgate.net Spermidine-induced upregulation of SIRT1 can lead to deacetylation and nuclear translocation of PGC-1α, stimulating mitochondrial biogenesis. nih.gov Inhibition of polyamine biosynthesis or SIRT1 activity abolished the beneficial effects of spermidine on mitochondrial biogenesis and function in cardiomyocytes. aging-us.comnih.gov PGC-1α knockdown experiments further confirmed that spermidine activates mitochondrial biogenesis through SIRT1-mediated deacetylation of PGC-1α. aging-us.comnih.govnih.gov
The PI3K/Akt pathway has also been implicated in spermidine-induced improvement of memory consolidation, suggesting its involvement in neuronal function which is heavily reliant on mitochondrial health. nih.govkegg.jp
Investigation of Mitophagy Processes and Mechanisms
Mitophagy, the selective degradation of damaged mitochondria through autophagy, is crucial for maintaining mitochondrial health and function. mdpi.com Spermidine is a known inducer of autophagy. caymanchem.comaginganddisease.orgnih.govnih.govmdpi.com Studies have shown that spermidine can promote cell-dependent selective degradation (mitophagy) in human fibroblasts and mouse neuroblastoma cells, contributing to mitochondrial health and function. mdpi.com In a cellular model of tauopathy, spermidine restored impairments in mitophagy induced by mutant tau protein. mdpi.comnih.govnih.gov This effect was linked to the modulation of autophagy/mitophagy pathways, including the PINK1-dependent quality control pathway. mdpi.com Spermidine increased the expression of mitophagy markers such as PARK2 and LC3. mdpi.com
Regulation of Cell Cycle Progression and Cell Fate Determination
Polyamines, including spermidine, play important roles in regulating cell proliferation and differentiation. researchgate.netscispace.comnih.gov
Studies on Cell Proliferation and Cellular Differentiation
Spermidine has been shown to promote cell proliferation. researchgate.netnih.govimrpress.commdpi.comfrontiersin.org In cultured silkworm cells, exogenous spermidine supplementation promoted DNA replication and cell cycle progression by increasing the percentage of cells in the S and G2/M phases. researchgate.netmdpi.com Treatment with polyamine biosynthesis inhibitors prevented DNA replication and cell cycle progression, and these effects were abolished by spermidine treatment. researchgate.netmdpi.com Spermidine increased the expression of cell cycle-related genes. researchgate.netmdpi.com In porcine enterocytes, spermidine significantly enhanced cell proliferation in a dose-dependent manner. imrpress.com Spermidine also dose-dependently stimulated the proliferation of cultured primary human epidermal keratinocytes and promoted the accumulation of cells in the S/G2-M phases of the cell cycle. nih.gov In human hair follicle progenitor cells, 0.5 µM spermidine stimulated proliferation and increased the expression of K15 mRNA and protein. nih.gov Spermidine can also inhibit the premature withdrawal of cardiomyocytes from the cell cycle induced by intrauterine hypoxia, promoting cardiomyocyte proliferation. semanticscholar.org
Spermidine is also involved in cellular differentiation. scispace.comnih.gov Studies on human promyelocytic leukemia cells (HL-60) demonstrated a significant relationship between intracellular spermidine levels and proliferation. nih.gov Furthermore, depletion of intracellular putrescine and spermidine inhibited the induction of HL-60 differentiation by various agents, and exogenous spermidine abrogated this inhibition, indicating the involvement of spermidine in the expression of a differentiated phenotype. nih.gov Spermidine has also been shown to modulate CD4+ T-cell differentiation in vitro, preferentially committing naive T cells to a regulatory phenotype. mdc-berlin.demdc-berlin.de This polarizing effect required intact autophagic machinery. mdc-berlin.demdc-berlin.de
Research on Cellular Senescence Mechanisms
Cellular senescence is characterized by a cessation of replication, loss of proliferation potential, and resistance to apoptosis. aginganddisease.orgtimeshop.com.hk Spermidine has been shown to prevent cell senescence. aginganddisease.org Elevated spermidine levels were associated with improved functions of aged B cells, potentially reversing immune aging. aginganddisease.org Spermidine can inhibit senescence induced by high glucose and neurotoxicity. aginganddisease.org While spermine (B22157) levels decreased and spermidine levels increased in aged HepG2 cells, suggesting conversion of spermine to spermidine, spermidine itself has been reported to restore mitochondrial function and the senescence phenotype. mdpi.com Cellular senescence can be controlled by inhibiting spermine degradation. mdpi.com
Data Tables
While detailed quantitative data for creating interactive tables was not consistently available across all search results, the following static tables summarize some key findings regarding the effects of spermidine on mitochondrial function and cell cycle progression:
Table 1: Effects of Spermidine on Mitochondrial Parameters
| Cell Type / Model | Spermidine Treatment | Observed Effects | Source |
| Human Aortic Valve Interstitial Cells (hAVICs) | 10, 50, 100 µM for 24 hours | Increased oxygen consumption rate, ATP production, coupling efficiency. nih.gov Decreased AKT phosphorylation, DNMT1. nih.gov Increased TP53, SIRT1, PPARG. nih.gov | nih.gov |
| Aged (24-month-old) Rats (Cardiac Tissue) | 6-week supplementation | Restored cardiac polyamine content, preserved myocardial ultrastructure, inhibited mitochondrial dysfunction. aging-us.comnih.gov Increased SIRT1, PGC-1α, NRF1, NRF2, TFAM expression. aging-us.comnih.govnih.gov | aging-us.comnih.govnih.gov |
| Senescent Cardiomyocytes (H₂O₂-treated) | Not specified (in vitro) | Increased SIRT1, PGC-1α, NRF1, NRF2, TFAM expression. aging-us.comnih.gov Decreased ROS production. aging-us.comnih.gov Improved OXPHOS performance. aging-us.comnih.gov | aging-us.comnih.gov |
| Young and Aged Human iPSC-Derived Neurons | 0.1 µM and 1 µM for 48 hours | Increased ATP production, mitochondrial membrane potential. mdpi.comnih.gov Attenuated mitochondrial ROS levels. mdpi.com Ameliorated mitochondrial respiration. mdpi.comnih.gov | mdpi.comnih.gov |
| SH-SY5Y cells expressing P301L mutant tau protein | 48-hour treatment | Improved mitochondrial respiration, membrane potential, ATP production. mdpi.comnih.gov Decreased free radicals. mdpi.com Restored impairments in mitophagy. mdpi.comnih.govnih.gov | mdpi.comnih.govnih.gov |
| Human Fibroblasts and Mouse Neuroblastoma (N₂a) cells | Not specified | Promoted cell-dependent selective degradation (mitophagy). mdpi.com | mdpi.com |
| Newborn Offspring Rats (Myocardium) | Prenatal treatment (5 mg/kg/d) for 7 days | Improved myocardial mitochondrial function, regulated mitochondrial quality control (mitophagy, biogenesis, fission/fusion). semanticscholar.org Prevented hypoxia-induced ROS accumulation, mitochondrial membrane potential decay, mitophagy decrease. semanticscholar.org | semanticscholar.org |
Table 2: Effects of Spermidine on Cell Cycle and Proliferation
| Cell Type / Model | Spermidine Treatment | Observed Effects | Source |
| Cultured Silkworm Cells | Exogenous supplementation | Promoted DNA replication and cell cycle progression (increased S and G2/M phases, decreased G1). researchgate.netmdpi.com Increased expression of cell cycle-related genes. researchgate.netmdpi.com | researchgate.netmdpi.com |
| Porcine Enterocytes (IPEC-J2 cells) | Dose-dependent (e.g., 8 µmol/L) | Significantly enhanced cell proliferation. imrpress.com | imrpress.com |
| Primary Human Epidermal Keratinocytes | Dose-dependent | Dose-dependently stimulated proliferation. nih.gov Promoted accumulation of cells in S/G2-M phases. nih.gov | nih.gov |
| Human Hair Follicle Progenitor Cells (K15-GFP+) | 0.5 µM | Stimulated proliferation. nih.gov Increased K15 mRNA and protein expression. nih.gov | nih.gov |
| Human Promyelocytic Leukemia Cells (HL-60) | Exogenous supplementation following depletion | Abrogated inhibition of differentiation caused by polyamine depletion. nih.gov Involved in proliferation. nih.gov | nih.gov |
| Naive CD4+ T cells (in vitro) | With polarizing cytokines | Modulated differentiation, preferentially committing to a regulatory phenotype. mdc-berlin.demdc-berlin.de Required intact autophagic machinery. mdc-berlin.demdc-berlin.de | mdc-berlin.demdc-berlin.de |
| Human RPE cells (H₂O₂-stimulated) | 10 µM | Decreased distribution of cells in the G2/M phase (reversing H₂O₂-induced arrest). mdpi.com Partially controlled cell cycle regulators. mdpi.com | mdpi.com |
| HeLa cells | Dose-dependent | Inhibited cell proliferation by arresting the cell cycle in S phase. frontiersin.org | frontiersin.org |
| Cardiomyocytes (Intrauterine Hypoxia model) | Not specified (in vitro) | Inhibited premature withdrawal from cell cycle, promoted proliferation. semanticscholar.org | semanticscholar.org |
Analysis of Apoptosis and Necrosis Pathways
Spermidine is known to play a role in modulating cellular fate, including processes of programmed cell death (apoptosis) and necrosis. Research indicates that spermidine can influence both apoptosis and necrosis pathways. For instance, elevated spermidine levels have been shown to suppress cell necrosis and prolong lifespan in aging yeast nih.govresearchgate.net. Spermidine can also modulate cell apoptosis, and interaction with the mitochondrial membrane may induce the release of cytochrome C, a precursor to apoptosis nih.gov. While spermidine has been found to slow down the aging process by preventing apoptosis in some contexts nih.gov, other studies suggest that spermidine treatment might also induce apoptosis, particularly in certain cell types or conditions, highlighting a complex role nih.gov. Spermidine has been reported to counteract caspase-3 activity, an enzyme involved in apoptosis unibo.it.
This compound is utilized in the analysis of apoptosis and necrosis pathways by enabling the precise quantification of spermidine levels within cells or tissues undergoing these processes. By using this compound as an internal standard in mass spectrometry, researchers can accurately measure how spermidine concentrations change during the induction or inhibition of apoptosis and necrosis, providing insights into spermidine's involvement and metabolic fate in these pathways caymanchem.commdpi.com.
Nucleic Acid Interactions, Stability, and Gene Regulation
Polyamines, including spermidine, interact with nucleic acids (DNA and RNA) due to their polycationic nature, which allows them to bind to the negatively charged phosphate (B84403) backbone frontiersin.orgnih.gov. These interactions are crucial for various cellular functions, including the stabilization of nucleic acid structures and the regulation of gene expression frontiersin.orgplos.org. This compound is a valuable tool in studying these interactions by allowing for the accurate quantification of spermidine bound to DNA or RNA, or by tracing the movement of spermidine in the vicinity of nucleic acids using mass spectrometry-based methods caymanchem.commdpi.combioorganic-chemistry.com.
Stabilization of DNA and RNA Structures
Spermidine stabilizes the structure of both DNA and RNA. This stabilization is primarily mediated by electrostatic interactions between the positively charged amino groups of spermidine and the negatively charged phosphate groups of the nucleic acids frontiersin.orgnih.govplos.orgiris-biotech.deresearchgate.netplos.org. Spermidine can align the orientation of DNA and stabilize double helical structures researchgate.netplos.org. Studies using techniques like melting temperature measurements and circular dichroism spectroscopy have demonstrated the ability of spermidine to enhance the thermal stability of DNA and RNA-DNA hybrids plos.orgnih.gov. This compound can be employed in studies quantifying the amount of spermidine associated with nucleic acids under different conditions, providing quantitative data on the extent of this stabilization caymanchem.commdpi.com.
Regulatory Roles in Gene Transcription and Protein Translation
Spermidine influences gene expression at both the transcriptional and translational levels frontiersin.orgplos.orgiris-biotech.denih.govnih.govresearchgate.netescholarship.org. It can affect the efficiency of RNA polymerases and modulate DNA replication and transcription plos.orgiris-biotech.de. Furthermore, spermidine has been shown to regulate the translation of specific mRNAs, such as that encoding spermidine-spermine N1-acetyltransferase (SSAT), an enzyme involved in polyamine metabolism nih.gov. This translational regulation can involve interactions between spermidine and the untranslated regions (UTRs) or coding sequences of mRNA nih.govnih.gov. The use of this compound in metabolic tracing experiments allows researchers to investigate how fluctuations in intracellular spermidine levels or its metabolic flux impact the rates of transcription and translation of specific genes, providing a quantitative link between spermidine metabolism and gene regulatory processes caymanchem.commdpi.com.
Protective Effects against DNA Damage
Spermidine has demonstrated protective effects against various types of DNA damage, including that induced by oxidative stress unibo.itpnas.orgmdpi.complos.orgscispace.commdpi.com. Proposed mechanisms for this protection include the direct scavenging of reactive oxygen species (ROS) or the induction of conformational changes in DNA that make it less susceptible to damage pnas.orgplos.org. Spermidine can suppress markers of DNA damage, such as γH2AX unibo.itmdpi.com. In the context of DNA damage, this compound can be used to quantify the levels of spermidine within the nucleus or associated with chromatin, helping researchers understand the correlation between spermidine concentration and the extent of DNA damage or repair caymanchem.commdpi.com.
Ion Channel Modulation and Membrane Homeostasis
Polyamines, including spermidine, are known modulators of various ion channels, playing a significant role in regulating membrane potential and cellular excitability caymanchem.comnih.govfrontiersin.orgnih.govresearchgate.netnih.govresearchgate.netnih.govfrontiersin.org. Their interaction with ion channels contributes to processes like inward rectification in potassium channels nih.govresearchgate.netnih.govresearchgate.netnih.gov. This compound can be employed in studies investigating the effects of spermidine on ion channels by allowing for precise quantification of spermidine in cellular compartments associated with these channels, such as the cytoplasm or near the cell membrane, using mass spectrometry caymanchem.commdpi.com.
Characterization of Inward-Rectifying Potassium Channel (Kir2.3) Inhibition
Spermidine is an inhibitor of inward-rectifying potassium channels, including Kir2.3 caymanchem.comcaymanchem.com. This inhibition contributes to the characteristic inward rectification of these channels, where outward potassium currents are blocked at positive membrane potentials by intracellular polyamines nih.govnih.govresearchgate.netnih.gov. Studies using patch-clamp assays have shown that spermidine inhibits the activity of human inward-rectifying potassium channel Kir2.3 in a concentration-dependent manner caymanchem.comcaymanchem.com. While the functional studies characterizing the inhibition are typically performed with unlabeled spermidine, this compound is a valuable tool for quantifying the intracellular concentration of spermidine available to interact with and inhibit these channels, particularly in experiments involving altered polyamine metabolism or transport caymanchem.commdpi.com.
Maintenance of Membrane Potential and Intracellular pH/Volume Control
Polyamines, such as spermidine, play a role in maintaining cellular homeostasis, including the regulation of membrane potential and intracellular pH and volume wikipedia.org. Their polycationic nature allows them to interact with negatively charged molecules, including phospholipids (B1166683) in cell membranes and intracellular macromolecules aging-us.complos.org.
Membrane Potential:
Spermidine influences membrane potential through various mechanisms. It can interact with ion channels, such as inward-rectifying potassium channels (K(_\text{ir})2.3), inhibiting their activity caymanchem.com. This interaction can affect the flow of ions across the membrane, thereby influencing membrane potential. Research indicates that polyamines, including spermidine and spermine, can induce membrane depolarization in a concentration-dependent manner in some cell types, although spermine may cause hyperpolarization at lower concentrations oup.com. Studies using isolated mitochondria have shown that polyamine uptake is dependent on membrane potential, with increased membrane potential leading to increased spermine uptake mdpi.com. Furthermore, spermidine has been shown to increase mitochondrial membrane potential, which is often decreased during aging or under certain stress conditions mdpi.comnih.govmdpi.com.
Data from studies on mitochondrial membrane potential in mouse oocytes after vitrification freezing illustrate the effect of spermidine supplementation.
| Group | Mitochondrial Membrane Potential (Arbitrary Units) | Statistical Significance vs. Frozen Control |
| Fresh | High | Not significantly different from V + Spd |
| Frozen Control | Reduced | -- |
| V + Spd (50 µM) | Significantly Higher | p < 0.01 |
Data based on research findings mdpi.com. Note: Specific numerical values for arbitrary units were not consistently provided across sources, but the relative changes and statistical significance were reported.
Another study in human-induced pluripotent stem cell-derived neurons demonstrated that spermidine treatment increased mitochondrial membrane potential in both young and aged neurons. nih.govmdpi.com.
Intracellular pH and Volume Control:
Polyamines can contribute to intracellular pH homeostasis. While they may not serve as a primary buffer system at physiological intracellular pH values, some polyamines, like spermine, can contribute to stabilizing intracellular pH within the physiological range plos.org. In certain contexts, such as in tumor-associated myeloid cells within acidic microenvironments, polyamine synthesis is upregulated, suggesting a role in buffering low intracellular pH cell-stress.comnih.gov. Inhibition of polyamine generation has been shown to decrease intracellular pH in these cells nih.govembopress.org.
The interaction of polyamines with ion transporters, such as Na(\text{+}),K(\text{+})-ATPase and Ca(\text{2+})-ATPase, can also indirectly influence intracellular pH and cell volume by affecting ion gradients wikipedia.orgoup.com. For instance, spermine has been shown to affect H(\text{+}) fluxes and can directly inhibit H(_\text{+}) pumping in isolated plasma membrane vesicles oup.com.
Studies investigating the role of polyamines in pH regulation in different organisms and cell types highlight their involvement. For example, in Thermus thermophilus, changes in pH affect polyamine content, suggesting their role in adaptation to pH changes mdpi.com. In Salmonella Typhimurium and E. coli, polyamines are involved in maintaining intracellular pH homeostasis under acidic conditions researchgate.net.
While direct studies on this compound's impact on cell volume are limited in the provided search results, the known roles of unlabeled spermidine in cell growth, proliferation, and membrane stability suggest that it likely contributes to the complex mechanisms governing cell volume control aging-us.comwikipedia.orgimrpress.com. Polyamines' interactions with negatively charged cellular components and their influence on ion transport can collectively impact osmotic balance and, consequently, cell volume.
Data regarding the effect of polyamine depletion on intracellular pH in tumor-associated myeloid cells demonstrates this relationship:
| Treatment | Extracellular pH | Intracellular pH | Statistical Significance vs. Control at same Extracellular pH |
| Control | Decreasing | Maintained | -- |
| DFMO | Decreasing | Decreased | Significant (e.g., p < 0.001 at various pHs) nih.gov |
| DFMO + Putrescine | Decreasing | Maintained | Rescued acidity nih.gov |
Data derived from research on polyamines and intracellular pH in tumor-associated myeloid cells nih.gov. DFMO (D,L-alpha-difluoromethylornithine) is an inhibitor of polyamine synthesis.
These findings, primarily from studies on unlabeled spermidine, provide a foundation for understanding how this compound, as a tracer or in mechanistic studies, can be used to investigate these fundamental cellular processes.
Preclinical Research Applications of Spermidine D6 in Diverse Biological Models
In Vitro Cellular and Organoid Models
In vitro models, ranging from microbial systems to complex mammalian cell cultures and organoids, are fundamental for dissecting the cellular and molecular mechanisms influenced by polyamines like spermidine (B129725). Spermidine-d6 is valuable in these studies for precisely measuring changes in intracellular or extracellular spermidine concentrations under various experimental conditions.
Microbial Systems (e.g., Yeast, Fungi: Saccharomyces cerevisiae, Fusarium graminearum, Aspergillus flavus)
Research in microbial systems such as Saccharomyces cerevisiae (yeast), Fusarium graminearum, and Aspergillus flavus has explored the essential roles of polyamines in growth, development, environmental adaptation, and virulence. jinpanlab.comciteab.comfishersci.at Studies have investigated the polyamine biosynthetic pathways in these organisms and the impact of modulating spermidine levels on various cellular processes, including hyphal growth, conidial production, and mycotoxin biosynthesis in fungi. jinpanlab.comciteab.comfishersci.at While these studies highlight the importance of spermidine in microbial biology, this compound's primary application in this context is likely in the accurate quantification of endogenous spermidine as researchers manipulate polyamine metabolism or expose microbes to different conditions.
Invertebrate Model Organisms (e.g., Drosophila melanogaster, Caenorhabditis elegans)
Invertebrate models like Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (nematode) are widely used in aging research and to study fundamental biological processes due to their relatively short lifespans and genetic tractability. uni.luciteab.comnih.gov Research using unlabeled spermidine in these models has demonstrated its ability to increase lifespan and induce autophagy. nih.gov These organisms serve as valuable systems for understanding how polyamine levels influence longevity and cellular homeostasis. This compound can be employed in such studies to accurately measure tissue or whole-organism spermidine levels in response to dietary interventions or genetic modifications affecting polyamine metabolism.
Mammalian Cell Lines and Primary Cell Cultures (e.g., HeLa, SH-SY5Y, human aortic valve interstitial cells, lung cancer cell lines, T-cells)
Mammalian cell lines and primary cell cultures, including HeLa (human cervical carcinoma), SH-SY5Y (human neuroblastoma), human aortic valve interstitial cells, lung cancer cell lines, and T-cells, are extensively used to investigate the cellular functions of spermidine. nih.gov Studies have shown that unlabeled spermidine can induce autophagy in HeLa cells nih.gov and exert protective effects in neuroblastoma cells, relevant to neurodegenerative diseases like Alzheimer's and Parkinson's. Research also explores spermidine's influence on immune cells like T-cells and its potential in cancer research. This compound is a critical tool in these in vitro mammalian studies for the precise quantification of intracellular and extracellular spermidine, enabling researchers to correlate observed cellular effects with specific polyamine concentrations.
Ex Vivo Tissue Preparations (e.g., rat and mouse liver tissue)
Ex vivo tissue preparations, such as precision-cut slices from rat and mouse liver, offer a system that retains the complex cellular architecture and interactions of the native organ while allowing for controlled experimental manipulation. These models are used to study drug metabolism, toxicity, and disease processes affecting specific organs. Research on unlabeled spermidine in liver models has indicated protective effects against injury and fibrosis. This compound can be utilized in ex vivo studies for quantifying spermidine levels within the tissue slices or in the surrounding media, aiding in the assessment of polyamine uptake, metabolism, or release in a more physiologically relevant context than dissociated cell cultures.
Vertebrate Animal Models for Disease Pathophysiology
Vertebrate animal models, particularly murine models, are indispensable for studying the complex pathophysiology of diseases and evaluating potential therapeutic interventions in a living system. While research in these models primarily investigates the effects of administering unlabeled spermidine, this compound plays a vital role in pharmacokinetic and pharmacodynamic studies to accurately measure how administered spermidine is distributed, metabolized, and affects endogenous polyamine pools.
Murine Models of Neurological and Autoimmune Disorders (e.g., Experimental Autoimmune Encephalomyelitis, Alzheimer's Disease)
Murine models of neurological disorders, such as Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis, and Alzheimer's Disease (AD), are used to investigate disease mechanisms and test therapeutic strategies. nih.govcaymanchem.comciteab.com Studies using unlabeled spermidine in EAE models have shown a reduction in disease severity, demyelination, and improved visual function, potentially mediated by antioxidant and anti-inflammatory effects, including the regulation of macrophage activity. nih.gov In AD murine models, unlabeled spermidine has been shown to reduce neuroinflammation and soluble amyloid beta, with microglia identified as a potential target. caymanchem.com this compound is essential in these in vivo studies for accurately quantifying spermidine levels in brain tissue, spinal cord, or plasma, helping researchers understand the relationship between administered spermidine, its tissue concentrations, and observed therapeutic effects. It can also be used in metabolic tracing studies to track the fate of administered spermidine.
Rodent Models of Cardiovascular Disease (e.g., Dahl rats, Ldlr-deficient mice for Aortic Stenosis)
Rodent models are extensively used to study cardiovascular diseases. Spermidine has been investigated for its cardioprotective effects in models such as salt-sensitive Dahl rats and Ldlr-deficient mice caymanchem.comnih.govnih.govszabo-scandic.combio-equip.comreinventionjournal.orgcsic.es. In salt-sensitive Dahl rats fed a high-salt diet, a model for hypertension-induced congestive heart failure, spermidine feeding has been shown to reduce increases in blood pressure, left ventricular posterior wall thickness, and heart weight, thus delaying the progression to heart failure caymanchem.comnih.govreinventionjournal.org. Studies in Ldlr-deficient mice, a model relevant to calcific aortic valve disease and aortic stenosis, indicate that spermidine can mitigate pathological aortic valve remodeling and enhance mitochondrial function nih.govplos.orgscirp.org.
In these studies, this compound serves as a crucial internal standard for the accurate quantification of spermidine levels within cardiac tissue, blood, or other relevant biological samples from the rodent models caymanchem.comszabo-scandic.combio-equip.com. This allows researchers to correlate observed physiological changes with precise measurements of spermidine concentration, providing essential quantitative data on the pharmacokinetics and tissue distribution of spermidine in the context of cardiovascular disease models.
Studies in Other Mammalian Species and Transgenic Models
Beyond rodent cardiovascular models, spermidine's effects are explored in a variety of other mammalian species and transgenic models to understand its broader biological impact. Research has indicated that spermidine can increase the lifespan of model organisms such as D. melanogaster, yeast, and C. elegans caymanchem.comfishersci.atcaymanchem.com. In mouse models of experimental autoimmune encephalomyelitis (EAE), spermidine has been shown to reduce demyelination of the optic nerve and disease severity caymanchem.comcaymanchem.com. Transgenic models, such as mice lacking the autophagy-related protein Atg5 in cardiomyocytes, are used to investigate the mechanisms underlying spermidine's cardioprotective effects, highlighting the importance of autophagy nih.govreinventionjournal.org. Spermidine is also being studied in rodent models relevant to Alzheimer's disease, including those involving paraquat-induced neuronal toxicity and amyloid precursor protein (APP) overexpression frontiersin.orgnih.gov.
In these diverse mammalian and transgenic model systems, this compound is employed as an internal standard for the precise quantification of spermidine concentrations in tissues and biological fluids caymanchem.com. This is vital for studies assessing the impact of genetic modifications or specific treatments on endogenous spermidine levels, as well as for tracking the delivery and metabolism of exogenous spermidine in these varied biological contexts.
Plant Biological Systems and Agricultural Research
Polyamines, including spermidine, play significant roles in plant biological processes and have potential applications in agriculture frontiersin.orgresearchgate.netmdpi.comnih.gov. Spermidine is involved in various aspects of plant growth and development, such as embryogenesis, cell division, floral initiation, and senescence frontiersin.orgresearchgate.netmdpi.com. Furthermore, spermidine contributes to plant responses to abiotic stresses, including drought, salinity, and heavy metal toxicity frontiersin.orgmdpi.comresearchgate.netfrontiersin.orgnih.gov. Exogenous application of spermidine has been shown to enhance stress tolerance and improve growth in various plant species mdpi.commdpi.comnih.gov.
In plant research, this compound is utilized as an internal standard in analytical techniques like LC-MS/MS for the accurate quantification of endogenous spermidine and other related polyamines in plant tissues under different growth conditions or stress treatments oup.com. This quantitative analysis is essential for understanding the dynamics of polyamine metabolism and their correlation with observed physiological responses in plants.
Role of Spermidine in Plant Growth and Abiotic Stress Response
Spermidine's role in plant growth and abiotic stress response is multifaceted. It can enhance stress tolerance by modulating cellular polyamine levels, maintaining photosynthetic activity, promoting the accumulation of osmolytes, and influencing redox homeostasis and antioxidant defenses mdpi.comnih.gov. Spermidine has also been shown to interact with plant hormones, such as abscisic acid (ABA), to coordinate stress responses frontiersin.orgnih.gov. Studies have investigated the impact of drought and salinity stress on the levels of polyamines, including spermidine, in plants like tomato researchgate.net.
This compound is indispensable in these studies for providing accurate quantification of spermidine levels in plant samples subjected to various abiotic stresses or growth conditions oup.com. This allows researchers to precisely determine how stress or developmental cues affect spermidine metabolism and accumulation, contributing to a better understanding of its protective mechanisms.
Advanced Imaging and Microscopy Techniques in Model Systems for Mechanistic Insights
Advanced imaging and microscopy techniques are powerful tools for gaining mechanistic insights into cellular processes influenced by molecules like spermidine, particularly autophagy. Techniques such as correlative microscopy, Super-Resolution Structured Illumination Microscopy (SR-SIM), and Focused Ion Beam Scanning Electron Microscopy (FIB-SEM) allow for high-resolution visualization of cellular structures and events frontiersin.orgnih.govmdpi.comnih.govmdpi.comnih.govscispace.combiocompare.comnih.govmdpi.com. Spermidine is known to induce autophagy, a process crucial for cellular homeostasis and its beneficial effects caymanchem.comfishersci.atcaymanchem.comfrontiersin.orgnih.govresearchgate.net.
While these imaging techniques provide visual and spatial information about cellular components and processes, this compound's application in this context is primarily analytical. It is used as an internal standard when quantifying spermidine levels in cell or tissue samples that are simultaneously being analyzed using these advanced microscopy methods caymanchem.com. This allows for the correlation of quantitative spermidine data with high-resolution imaging data, providing a more complete picture of the molecular mechanisms at play.
Correlative Microscopy (e.g., Super-Resolution Structured Illumination Microscopy, Focused Ion Beam Scanning Electron Microscopy)
Correlative microscopy approaches, which combine techniques like SR-SIM and FIB-SEM, enable researchers to study biological samples across different scales and modalities frontiersin.orgnih.gov. SR-SIM offers super-resolution fluorescence imaging, surpassing the diffraction limit of conventional light microscopy, while FIB-SEM provides high-resolution ultrastructural information frontiersin.orgnih.govnih.govmdpi.com. These techniques have been applied to investigate spermidine's effects on cellular processes, such as the induction of autophagosome formation and cargo clearance frontiersin.orgnih.gov.
In studies employing correlative microscopy to investigate spermidine's mechanisms, this compound is used as an internal standard for the accurate quantification of spermidine in the biological samples being imaged caymanchem.com. This integration of precise quantitative data with high-resolution spatial information enhances the mechanistic understanding of how spermidine influences cellular structures and functions.
High-Resolution Imaging for Quantitative Autophagic Flux Analysis
Quantitative analysis of autophagic flux is critical for understanding the impact of spermidine on cellular recycling processes. High-resolution imaging techniques, often utilizing fluorescent probes like tandem fluorescent mCherry-GFP-LC3, allow for the visualization and quantification of autophagic intermediates (autophagosomes and autolysosomes) frontiersin.orgnih.govresearchgate.netscienceopen.com. Changes in the ratio of these structures can indicate alterations in autophagic flux. Spermidine treatment has been shown to restore impaired autophagic flux in various cellular contexts nih.govresearchgate.net.
This compound plays a vital role in these quantitative autophagic flux studies by serving as an internal standard for accurately measuring the concentration of spermidine in the cells or tissues being analyzed by high-resolution imaging caymanchem.com. This enables researchers to correlate specific levels of spermidine with observed changes in autophagic flux, providing quantitative support for the mechanistic role of spermidine in autophagy.
Emerging Research Frontiers for Spermidine D6
Biomarker Discovery and Validation for Disease States
The ability to precisely quantify spermidine (B129725) and other polyamines using stable isotope-labeled internal standards like spermidine-d6 is fundamental to their investigation as potential biomarkers for various diseases. Dysregulation of polyamine metabolism has been observed in numerous pathological conditions mdpi.com.
Comprehensive Profiling of the Polyamine Metabolome in Disease (e.g., Parkinson's Disease, Colorectal Cancers, Type 2 Diabetes)
Comprehensive metabolome analysis, often employing techniques like LC-MS/MS with internal standards such as this compound, is used to profile polyamine levels in biological samples from patients with various diseases.
In Parkinson's Disease (PD), studies have investigated polyamine profiles as potential biomarkers. Research indicates that spermine (B22157) levels and the spermine/spermidine ratio are significantly reduced in PD patients, while levels of acetylated polyamines, particularly N1,N8-diacetylspermidine, are elevated and correlate with disease severity nih.govresearchgate.netresearchgate.net. N8-acetylspermidine has also been found to be significantly elevated in rapid progressors of PD compared to slow progressors and control subjects plos.org.
Studies in colorectal cancers (CRC) have explored urinary polyamines as potential markers. Profiling of polyamines, including spermidine and its acetylated forms, using LC-MS has shown that certain acetylated polyamines like N1,N12-diacetylspermine are promising tumor markers for breast and colorectal cancers nih.govscbt.com. A study using LC-MS/MS to profile seven polyamines and their acetylated forms in urine samples differentiated CRC from benign disease and healthy controls nih.govnih.gov.
In Type 2 Diabetes (T2D), the polyamine metabolome has been investigated in individuals with metabolic syndrome. Analysis of serum polyamine profiles revealed significantly increased levels of putrescine in T2D patients compared to non-diabetic subjects, and these levels correlated with glycosylated hemoglobin (HbA1c). Serum spermine levels were also positively associated with fasting insulin (B600854) levels. These findings suggest dysregulated polyamine metabolism in T2D, with putrescine and spermine levels potentially associated with glycemic control and circulating insulin mdpi.com.
Application of Machine Learning in Developing Polyamine Biomarker Panels
Machine learning approaches are being applied to polyamine profiling data to develop biomarker panels for improved disease detection and differentiation. By analyzing complex patterns of multiple polyamine metabolites, machine learning algorithms can identify combinations that offer higher diagnostic accuracy than individual markers nih.govtuni.fi. For instance, a study on urinary polyamines in colorectal cancer demonstrated that a machine learning method using combinations of polyamines achieved a higher area under the receiver operating characteristic curve (AUC) compared to individual markers, suggesting its potential as a screening tool for CRC nih.govnih.gov.
Methodological Challenges in Polyamine Metabolome Assessment in Diverse Biological Samples
Assessing the polyamine metabolome in diverse biological samples presents several methodological challenges. These include the wide range of polyamine concentrations across different tissues and fluids, the need for sensitive detection techniques for low-abundance metabolites, and the impact of sample preparation on accuracy creative-proteomics.com. The structural diversity and polarity of polyamines and their derivatives also pose challenges for simultaneous analysis oup.com. Using isotopic internal standards like this compound is crucial to overcome matrix effects and ion suppression inherent in mass spectrometry, thereby improving the accuracy and consistency of quantification in complex biological matrices such as urine, serum, and saliva eurisotop.comcreative-proteomics.comresearchgate.net.
Investigation of Immunometabolism and Polyamine-Mediated Immune Regulation
Spermidine and other polyamines are increasingly recognized for their roles in immunometabolism and the regulation of immune responses nih.govnih.govmdpi.comuu.nl. Immunometabolism is an interdisciplinary field exploring how metabolic processes influence immune cell function and fate uu.nlalaci.org. Polyamines are involved in various aspects of immune cell biology, including proliferation, differentiation, and the modulation of inflammatory responses nih.govmdpi.com. Research highlights that polyamines can influence both innate and adaptive immunity nih.gov. For example, spermidine has been shown to enhance antitumor responses in aged animals nih.gov. Studies also suggest that polyamines can regulate the balance between different T cell subsets nih.govmdpi.com. The use of stable isotope-labeled polyamines like this compound is essential for tracing polyamine metabolism and understanding their dynamic roles in immune cell activation and function.
Ocular Disease Research and Ophthalmic Applications
Research is exploring the potential applications of spermidine in ocular diseases. Spermidine has shown protective effects on the retina and optic nerve in animal models nih.govmdpi.com. Studies suggest its potential as a therapeutic agent for conditions such as dry eye disease, bacterial keratitis, cataracts, glaucoma, optic nerve injury, and age-related macular degeneration (AMD) nih.govresearchgate.netnih.gov. Spermidine may also serve as a biomarker for predicting ocular conditions like keratoconus (KC), cataracts, uveitis, glaucoma, proliferative diabetic retinopathy (PDR), proliferative vitreoretinopathy (PVR), and retinopathy of prematurity (ROP) nih.govresearchgate.netnih.gov. The use of this compound in these studies would facilitate accurate quantification of spermidine levels in ocular tissues and fluids, aiding in understanding its role in disease pathogenesis and evaluating the efficacy of potential spermidine-based therapies. For instance, spermidine reduced demyelination of the optic nerve and disease severity in a mouse model of experimental autoimmune encephalomyelitis (EAE) caymanchem.com.
Development of Novel Therapeutic Strategies Based on Polyamine Metabolic Modulation
Polyamine metabolism is a tightly regulated process essential for cell growth, proliferation, and differentiation mdpi.comnih.govmdpi.com. Dysregulation of polyamine metabolism has been implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases caymanchem.commdpi.comnih.govscientificarchives.commetwarebio.com. This has led to interest in targeting polyamine metabolic pathways for therapeutic intervention mdpi.comnih.govmdpi.com.
Spermidine plays a crucial role in these pathways, including its involvement in the hypusination of the eukaryotic translation initiation factor 5A (eIF5A), a modification essential for the translation of certain proteins critical for cell growth and function nih.govmdpi.comfrontiersin.org. Modulating spermidine levels or the activity of enzymes involved in its metabolism (biosynthesis, catabolism, and transport) presents potential therapeutic avenues mdpi.comnih.govmdpi.com.
Deuterated polyamines, such as this compound, serve as valuable tools in this research area. They can be used in metabolic studies to trace polyamine flux through different pathways, quantify synthesis and degradation rates, and investigate the effects of metabolic inhibitors or genetic alterations on polyamine homeostasis nih.govuef.fi. By providing a means for precise quantification and metabolic tracing, this compound facilitates a deeper understanding of the complex interplay of polyamine metabolism in disease states and in response to therapeutic interventions aimed at modulating these pathways nih.govuef.fi. Research using deuterated analogs can help elucidate the mechanisms of action of drugs targeting polyamine enzymes and transporters, and potentially identify novel targets for therapeutic development uef.fi.
Q & A
Q. What are the primary analytical methods for detecting and quantifying Spermidine-d6 in biological samples?
Category: Basic (Methodological Foundations) this compound is commonly quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. As an internal standard, it corrects for matrix effects and ionization efficiency variations. Researchers should optimize chromatographic conditions (e.g., C18 columns, methanol/water gradients) and monitor transitions specific to this compound (e.g., m/z 255.3 → 112.1) to avoid interference from endogenous spermidine . Calibration curves using deuterated vs. non-deuterated standards are critical for accuracy, with validation per FDA bioanalytical guidelines (precision ≤15% CV, accuracy 85–115%) .
Q. How does this compound enhance the reliability of polyamine metabolism studies?
Category: Basic (Experimental Design) this compound’s deuterium labeling minimizes isotopic interference while maintaining physicochemical properties identical to natural spermidine. This allows precise tracking of endogenous spermidine pools in flux analysis. For example, in cell culture studies, adding this compound enables differentiation between de novo synthesis and dietary uptake via mass shift detection. Researchers must validate spike-in recovery rates (≥80%) and ensure isotopic purity (≥98% by NMR) to avoid quantification bias .
Q. What stability considerations are critical when handling this compound in experimental setups?
Category: Basic (Material Handling) this compound is hygroscopic and light-sensitive. Store lyophilized aliquots at −80°C under argon to prevent deuterium loss and oxidation. In aqueous solutions (pH 7.4), stability studies show <5% degradation over 24 hours at 4°C, but repeated freeze-thaw cycles (>3) increase variability (±12%). Include stability controls (e.g., fresh vs. stored aliquots) in longitudinal studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound data across different cellular models?
Category: Advanced (Data Contradiction Analysis) Discrepancies often arise from cell-type-specific polyamine transporter expression. For instance, this compound uptake in HEK293 cells (high SLC3A2 expression) may exceed primary hepatocytes by 3–5-fold. To address this:
Q. What experimental designs optimize this compound for studying autophagy-lysosomal pathway crosstalk?
Category: Advanced (Mechanistic Investigation) Combine this compound tracing with lysosomal pH probes (e.g., LysoTracker Red) and autophagy flux assays (LC3-II turnover ± chloroquine). Key steps:
Q. How should researchers address variability in this compound recovery rates during tissue homogenization?
Category: Advanced (Method Optimization) Tissue-specific matrix effects can reduce recovery (e.g., 60% in liver vs. 85% in kidney). Mitigation strategies:
- Pre-treat tissues with protease inhibitors and 0.1% Triton X-100 to disrupt lipid bilayers.
- Validate homogenization methods: bead-beating outperforms rotor-stator in retaining deuterium labels (CV <8% vs. 15%).
- Spike deuterated internal standards post-homogenization to correct for procedural losses .
Q. What statistical approaches are recommended for analyzing this compound time-course data with non-linear kinetics?
Category: Advanced (Data Analysis) Use compartmental modeling (e.g., SAAM II or NONMEM) to fit time-series data. Key parameters:
Q. How can this compound studies be integrated with multi-omics datasets to elucidate polyamine-related disease mechanisms?
Category: Advanced (Interdisciplinary Synthesis) Correlate this compound flux data with transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiles using weighted gene co-expression networks (WGCNA). For example:
- Identify modules enriched for polyamine biosynthesis genes (e.g., SRM, SMS) linked to this compound depletion rates.
- Validate findings via CRISPR-Cas9 knockout of hub genes (e.g., SAT1) and monitor isotopic redistribution .
Reproducibility & Validation
Q. What protocols ensure reproducibility in this compound-based tracer studies across laboratories?
Category: Advanced (Reproducibility Framework) Adopt the following SOPs:
- Standardize calibration : Use NIST-traceable reference materials.
- Inter-lab validation : Share aliquots of a common biological sample (e.g., pooled cell lysates) to assess inter-lab CV (<20%).
- Metadata reporting : Document freeze-thaw cycles, LC column lot numbers, and MS source cleaning intervals .
Q. How do researchers validate this compound’s specificity in complex biological matrices?
Category: Advanced (Method Validation) Perform:
- MRM dwell time optimization : ≥50 ms to ensure sufficient data points for peak integration.
- Stable isotope confirmation : Compare fragmentation patterns of this compound vs. potential isomers (e.g., Thermospermine-d6) using high-resolution MS (Orbitrap, resolving power ≥60,000).
- Matrix-matched QC samples : Spike this compound into analyte-free plasma/liver homogenate to quantify background interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
